Methyl-PEG4-acyl chloride
Description
Contextualization of Polyethylene (B3416737) Glycol (PEG) Linkers in Bioconjugation and Material Science
Polyethylene glycol (PEG) linkers are synthetic polymers composed of repeating ethylene (B1197577) oxide units (–CH₂−CH₂−O−). chempep.com They have become indispensable tools in drug delivery, bioconjugation, and material science due to a unique combination of physicochemical properties. chempep.commdpi.com The process of covalently attaching PEG chains to molecules, known as PEGylation, can significantly enhance the therapeutic properties of proteins, peptides, and small-molecule drugs. nih.govacs.org
Key properties of PEG that contribute to its widespread use include:
Water Solubility : The repeating ether linkages in the PEG backbone form hydrogen bonds with water, rendering PEG and PEG-conjugated molecules highly soluble in aqueous solutions. chempep.comtandfonline.com This is particularly advantageous for improving the solubility of hydrophobic drugs. preprints.org
Biocompatibility : PEG is generally non-toxic and demonstrates minimal immunogenicity, meaning it typically does not provoke an immune response. chempep.comnih.gov This has led to its approval by regulatory agencies for various biomedical applications. chempep.com
"Stealth" Properties : When attached to a molecule or nanoparticle, the flexible PEG chain creates a hydrated shield on its surface. chempep.compreprints.org This "stealth effect" reduces recognition by the immune system and minimizes non-specific protein adsorption, which can prolong the circulation time of therapeutic agents in the bloodstream by reducing renal clearance. chempep.comtstu.ru
Flexibility : The free rotation around the C-O bonds gives the PEG chain significant conformational flexibility. chempep.com
Tunability : PEG linkers can be synthesized with precise lengths (a defined number of repeating units) and can be equipped with various reactive functional groups at their ends, allowing for tailored applications. chempep.commdpi.com These can be homobifunctional (identical reactive groups on both ends) or heterobifunctional (different reactive groups on each end), enabling specific conjugation strategies. mdpi.compreprints.org
In material science, PEG linkers are used to modify surfaces, creating coatings that resist the non-specific binding of proteins and cells, which is crucial for medical devices and diagnostic platforms. axispharm.com In bioconjugation, they act as flexible spacers to connect different molecular entities, such as an antibody and a drug in an antibody-drug conjugate (ADC), ensuring that each component can function optimally without steric hindrance. axispharm.com
Significance of Acyl Chloride Functionality as a Reactive Electrophile
Acyl chlorides, also known as acid chlorides, are derivatives of carboxylic acids where the hydroxyl (-OH) group is replaced by a chlorine atom (-Cl). wikipedia.org This substitution dramatically increases the reactivity of the carbonyl carbon. The high electronegativity of both the oxygen and chlorine atoms strongly withdraws electron density from the carbonyl carbon, making it highly electron-deficient and thus an excellent electrophile. organicchemistrytutor.comchemistrystudent.comlibretexts.org
This pronounced electrophilicity makes acyl chlorides one of the most reactive carboxylic acid derivatives. organicchemistrytutor.comchemistrysteps.com They readily undergo nucleophilic addition-elimination reactions with a wide variety of nucleophiles. chemistrystudent.comsavemyexams.com In this two-stage mechanism, a nucleophile first attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the carbonyl double bond reforms, and the chloride ion is expelled as a stable leaving group. chemistrystudent.com
Common reactions involving acyl chlorides include:
Hydrolysis : A vigorous reaction with water to form a carboxylic acid. chemistrystudent.comsavemyexams.com
Alcoholysis : Reaction with alcohols to produce esters. chemistrysteps.comsavemyexams.com This is often preferred over esterification with carboxylic acids as the reaction is faster and proceeds to completion. savemyexams.com
Aminolysis : Reaction with ammonia, primary amines, or secondary amines to yield primary, secondary, or tertiary amides, respectively. chemistrystudent.comsavemyexams.comlibretexts.org
Reaction with Carboxylates : Forms carboxylic acid anhydrides by reacting with carboxylate salts. chemistrysteps.com
This high reactivity makes the acyl chloride group a powerful tool for chemical synthesis, allowing for the efficient formation of stable amide and ester bonds under mild conditions. savemyexams.comfiveable.me
| Nucleophile | Product | General Reaction |
|---|---|---|
| Water (H₂O) | Carboxylic Acid | R-COCl + H₂O → R-COOH + HCl |
| Alcohol (R'-OH) | Ester | R-COCl + R'-OH → R-COOR' + HCl |
| Ammonia (NH₃) | Primary Amide | R-COCl + 2NH₃ → R-CONH₂ + NH₄Cl |
| Primary Amine (R'-NH₂) | Secondary Amide | R-COCl + 2R'-NH₂ → R-CONHR' + R'-NH₃Cl |
Overview of Methyl-PEG4-acyl chloride's Structural Attributes and Reactivity Profile
This compound is a heterobifunctional linker that combines the features of a discrete PEG spacer with the robust reactivity of an acyl chloride. dcchemicals.com Its structure is precisely defined, which is a key advantage over polydisperse polymers.
Structural Attributes:
Methyl Cap : One terminus of the molecule is a methyl ether (CH₃-O-). This group is chemically inert under most bioconjugation conditions, effectively blocking this end from further reaction.
PEG4 Linker : The core of the molecule is a short chain of four ethylene glycol units. This spacer imparts hydrophilicity and provides spatial separation between the conjugated partners.
Acyl Chloride : The other terminus is the highly reactive acyl chloride (-COCl) group. This is the "business end" of the molecule, designed for rapid and efficient covalent bond formation.
| Property | Value |
|---|---|
| Chemical Name | This compound |
| Synonym | 2,5,8,11-tetraoxatridecan-13-yl carbonochloridate (B8618190) medkoo.com |
| CAS Number | 62124-69-0 dcchemicals.commedkoo.com |
| Molecular Formula | C₁₀H₁₉ClO₆ dcchemicals.com |
| Molecular Weight | 270.71 g/mol dcchemicals.commedkoo.com |
Reactivity Profile: The reactivity of this compound is dominated by the acyl chloride function. It serves as an efficient acylating agent, reacting readily with nucleophilic groups such as primary and secondary amines found in proteins and peptides to form stable amide bonds. It will also react with alcohols to form ester linkages. The primary application for this reagent is in the synthesis of more complex molecules, such as PROTACs, where it acts as a linker to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase. dcchemicals.commedchemexpress.com The PEG4 portion of the molecule enhances the solubility and optimizes the spatial orientation of the final construct. The reaction proceeds via the nucleophilic addition-elimination mechanism characteristic of acyl chlorides, resulting in the formation of a covalent bond and the release of hydrogen chloride (HCl), which is typically neutralized by a non-nucleophilic base in the reaction mixture.
Properties
IUPAC Name |
2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl carbonochloridate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClO6/c1-13-2-3-14-4-5-15-6-7-16-8-9-17-10(11)12/h2-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNFSOCHAKDRBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90596927 | |
| Record name | 2,5,8,11-Tetraoxatridecan-13-yl carbonochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62124-69-0 | |
| Record name | 2,5,8,11-Tetraoxatridecan-13-yl carbonochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies Employing Methyl Peg4 Acyl Chloride
Fundamental Nucleophilic Acyl Substitution Reactions
The high reactivity of the acyl chloride functional group in Methyl-PEG4-acyl chloride makes it an excellent electrophile for reactions with various nucleophiles. crunchchemistry.co.uk This reactivity is due to the significant positive charge on the carbonyl carbon, induced by the electronegative oxygen and chlorine atoms. chemguide.co.uk These reactions typically proceed through a nucleophilic addition-elimination mechanism. crunchchemistry.co.ukchemguide.co.uk
Amide Bond Formation with Amines in Organic Synthesis
The reaction between this compound and primary or secondary amines is a robust and widely used method for the formation of stable amide bonds. savemyexams.com This reaction, often referred to as acylation, is typically rapid and can be carried out under mild conditions. fishersci.it
The general reaction involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acyl chloride. libretexts.org This is followed by the elimination of a chloride ion and a proton to form the corresponding N-substituted amide and hydrogen chloride. libretexts.orgchemguide.co.uk To neutralize the HCl byproduct, a base such as a tertiary amine (e.g., triethylamine) or pyridine (B92270) is often added to the reaction mixture. fishersci.it
General Reaction Scheme:
CH₃-(OCH₂CH₂)₄-COCl + R-NH₂ → CH₃-(OCH₂CH₂)₄-CONH-R + HCl
Where R can be an alkyl, aryl, or other organic group.
This methodology is fundamental in the synthesis of various molecules, including PROTAC (Proteolysis Targeting Chimera) linkers, where the PEG moiety provides desired spacing and solubility properties. medchemexpress.commedchemexpress.commedchemexpress.com The reaction is generally high-yielding and applicable to a broad range of amines.
Table 1: Examples of Amine Acylation with Acyl Chlorides
| Acyl Chloride Example | Amine | Product |
| Ethanoyl chloride | Ammonia | Ethanamide libretexts.org |
| Ethanoyl chloride | Methylamine | N-methylethanamide chemguide.co.uk |
| Ethanoyl chloride | Phenylamine (Aniline) | N-phenylethanamide chemguide.co.uk |
Esterification Reactions with Alcohols and Phenols
This compound readily reacts with alcohols and phenols to form esters. docbrown.infochemguide.co.uk This process, known as esterification, is typically faster and more efficient than the corresponding reaction with a carboxylic acid. savemyexams.com The reaction with aliphatic alcohols is often spontaneous and highly exothermic, occurring at room temperature. chemguide.co.ukdocbrown.infolibretexts.org
The mechanism involves the nucleophilic attack of the alcohol's oxygen on the carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. chemguide.co.ukchemguide.co.uklibretexts.org Subsequent elimination of a chloride ion and a proton yields the ester and hydrogen chloride. chemguide.co.uklibretexts.org
General Reaction Scheme:
CH₃-(OCH₂CH₂)₄-COCl + R-OH → CH₃-(OCH₂CH₂)₄-COOR + HCl
Where R can be an alkyl or aryl group.
For less reactive nucleophiles like phenols, the reaction may require heating or the use of a base (e.g., sodium hydroxide) to deprotonate the phenol, forming a more nucleophilic phenoxide ion. docbrown.infosavemyexams.com
Table 2: Conditions for Esterification with Acyl Chlorides
| Nucleophile | Reactivity | Conditions |
| Alcohols | High | Vigorous reaction at room temperature chemguide.co.uk |
| Phenols | Lower than alcohols | May require heat and a base savemyexams.com |
Anhydride (B1165640) Formation with Carboxylic Acids or Carboxylates
This compound can react with carboxylic acids or their corresponding carboxylate salts to produce mixed anhydrides. pressbooks.publibretexts.org This reaction is a useful method for activating carboxylic acids for further reactions. niscpr.res.in
The reaction with a carboxylic acid typically requires a weak base, such as pyridine, to neutralize the hydrogen chloride byproduct and drive the reaction to completion. pressbooks.pub Alternatively, using a carboxylate salt (e.g., sodium or zinc carboxylate) can also afford the anhydride in high yields under aprotic conditions. niscpr.res.in The mechanism involves the nucleophilic attack of the carboxylate oxygen on the acyl chloride's carbonyl carbon. youtube.com
General Reaction Scheme:
CH₃-(OCH₂CH₂)₄-COCl + R-COOH → CH₃-(OCH₂CH₂)₄-COOCO-R + HCl
or
CH₃-(OCH₂CH₂)₄-COCl + R-COONa → CH₃-(OCH₂CH₂)₄-COOCO-R + NaCl
This method is valuable for synthesizing both symmetrical and unsymmetrical anhydrides. niscpr.res.in
Strategies for Site-Specific Incorporation of the Methyl-PEG4 Moiety
The targeted introduction of the Methyl-PEG4 moiety into specific locations within a larger molecule, such as a protein or a complex organic structure, is crucial for controlling the final product's properties and function. Several strategies have been developed to achieve this site-specificity.
One common approach involves the use of protecting groups to block reactive sites, allowing the this compound to react only with the desired functional group. Another strategy relies on the inherent differences in reactivity of functional groups within a molecule. For instance, the N-terminus of a protein can be selectively modified at a slightly acidic pH because its pKa is lower than that of the ε-amino group of lysine (B10760008) residues. frontiersin.orgresearchgate.net
Furthermore, genetic code expansion allows for the site-specific incorporation of unnatural amino acids with unique reactive handles into proteins. nih.govacs.org These handles can then be selectively targeted by a complementary reactive group on a PEG linker, such as an azide (B81097) or an alkyne for "click" chemistry, or a maleimide (B117702) for reaction with a cysteine thiol. nih.govnih.govnih.gov This enables precise control over the location of PEGylation. researchgate.netnih.govcreativepegworks.com For example, a protein can be engineered to have a single, uniquely reactive cysteine residue that can be specifically targeted for modification. researchgate.netnih.gov
Advanced Synthetic Protocols for Derivatization
Beyond simple one-step reactions, this compound can be employed in more complex synthetic sequences to generate highly functionalized molecules.
One-Pot and Multi-Step Synthesis Approaches
Multi-step synthesis , on the other hand, involves a sequence of reactions with the isolation and purification of intermediates at each stage. libretexts.org This approach provides greater control over the synthesis and allows for the construction of complex architectures. For example, a multi-step synthesis could start with the reaction of this compound with a bifunctional molecule to introduce the PEG linker, followed by further chemical transformations at the other end of the molecule. rsc.orgmsu.edu This is a common strategy in the synthesis of PROTACs, where the PEG linker connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase. medchemexpress.commedchemexpress.com
Applications in Targeted Protein Degradation Research: Proteolysis Targeting Chimeras Protacs
Methyl-PEG4-acyl chloride as a Constituent of PROTAC Linker Architectures
This compound is a commercially available, PEG-based building block used in the synthesis of PROTACs. medchemexpress.commedchemexpress.comxcessbio.comdcchemicals.comdcchemicals.com It provides a 13-atom chain, which is a common length for PROTAC linkers. nih.govnih.gov This molecule is bifunctional:
Methyl-capped end: The terminal methyl group provides chemical stability and can influence the molecule's solubility profile.
Acyl chloride group: This highly reactive functional group is designed for facile covalent bond formation, typically with a nucleophilic group like an amine (-NH2) or hydroxyl (-OH) present on either the POI ligand or the E3 ligase ligand. chemicalbook.com
The incorporation of a PEG4 moiety can impart hydrophilicity to the final PROTAC molecule, which is often beneficial for improving solubility and mimicking the aqueous physiological environment. nih.gov In a notable study, a PROTAC designed to degrade the p300/CBP protein, compound 18i , was found to be most effective when it incorporated a PEG4 linker. nih.govnih.gov This highlights the utility of the specific length and chemical nature of the PEG4 chain in achieving potent protein degradation. nih.gov
Rational Design Principles for PEGylated Linkers in PROTAC Systems
The design of the linker is not a trivial matter of connecting two ends; it is a key determinant of a PROTAC's success. The length, flexibility, and chemical composition of the linker are all crucial parameters that must be optimized to create an effective degrader. nih.gov
Influence of PEG Length and Flexibility on Ternary Complex Formation
The primary function of the PROTAC is to induce the formation of a stable ternary complex (POI-PROTAC-E3 ligase). promega.de The linker's characteristics play a pivotal role in this process.
Linker Length: The length of the linker is critical. If it is too short, steric hindrance may prevent the two proteins from binding simultaneously. Conversely, if it is too long, it may not effectively bring the E3 ligase and the POI into sufficient proximity for efficient ubiquitination. frontiersin.org Studies have shown that the optimal linker length is highly dependent on the specific POI and E3 ligase pair. For example, while some VHL-based PROTACs show decreased potency with longer linkers, certain CRBN-recruiting PROTACs demonstrated a counterintuitive trend where linkers of 4-5 PEG units were more potent than those with 1-2 units. nih.gov In studies of VHL homo-PROTACs, compounds with PEG-3 and PEG-4 linkers showed poorer performance in forming stable ternary complexes compared to those with longer PEG-5 linkers. dundee.ac.uk
Flexibility: PEG linkers are known for their flexibility, which can be advantageous. This plasticity may allow the PROTAC to adopt multiple conformations, facilitating the "best fit" for the two protein surfaces and stabilizing the ternary complex through cooperative binding. nih.gov However, excessive flexibility can sometimes be detrimental, and more rigid linkers have been shown to improve pharmacokinetic properties in certain cases, provided the rigid conformation is productive for ternary complex formation. nih.gov Enhanced molecular dynamics simulations of the well-studied BRD4 degrader MZ1, which has a PEG linker, revealed that the linker's flexibility allows the molecule to fold and create specific, favorable protein-protein interactions within the ternary complex. nih.gov
| Linker Parameter | Influence on Ternary Complex | Example/Observation | Citation |
|---|---|---|---|
| Length | Determines spatial proximity and orientation of POI and E3 Ligase. | VHL homo-PROTACs with PEG-3/PEG-4 linkers were less effective than those with PEG-5 linkers. | dundee.ac.uk |
| Flexibility | Allows conformational adjustments to optimize protein-protein interactions. | The flexible linker of MZ1 folds to create de novo contacts, stabilizing the ternary complex. | nih.gov |
| Composition (PEG vs. Alkyl) | Affects hydrophilicity and specific interactions within the complex. | Replacing a nine-atom alkyl linker with three PEG units resulted in weaker CRBN degradation. | nih.gov |
Modulating PROTAC Efficacy and Subcellular Distribution via Linker Chemistry
The linker's chemical makeup directly impacts the PROTAC's drug-like properties, including its ability to cross cell membranes and remain stable in the cellular environment.
Solubility and Permeability: A major challenge in PROTAC design is their high molecular weight and large polar surface area, which often leads to poor cell permeability. frontiersin.org PEG linkers are hydrophilic and can improve the aqueous solubility of a PROTAC. However, this can be a double-edged sword, as high hydrophilicity can hinder passage through the lipid bilayer of the cell membrane. In some cases, alkyl-based linkers, being more hydrophobic, showed better cell penetration than their PEG-based counterparts. chemrxiv.org
Metabolic Stability: The ether bonds in PEG linkers can be susceptible to oxidative metabolism. Therefore, balancing the benefits of PEGylation with potential metabolic liabilities is a key consideration in linker design. nih.gov
Target Selectivity: The linker is not merely a passive spacer. Its composition and attachment points can fine-tune the orientation of the ternary complex, leading to differential degradation selectivity among related proteins. By altering the linker, a PROTAC's preference for one protein target over another can be significantly changed. frontiersin.org
Synthetic Routes to this compound-Appended PROTAC Constructs
The assembly of a PROTAC is a multi-step chemical synthesis. The use of pre-functionalized linkers like this compound can streamline this process. The general strategy involves the reaction of the acyl chloride with a nucleophile on one of the binding ligands.
A common synthetic approach is the amide bond formation. The acyl chloride group of this compound reacts readily with a primary or secondary amine on either the POI ligand or the E3 ligase ligand to form a stable amide linkage. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
Representative Synthetic Step:
In this reaction, the amine on the POI ligand attacks the electrophilic carbonyl carbon of this compound, displacing the chloride and forming the PROTAC precursor.
Alternatively, the acyl chloride itself can be generated in situ from its corresponding carboxylic acid (Methyl-PEG4-carboxylic acid) using reagents like oxalyl chloride or thionyl chloride, and then used immediately in the coupling reaction without isolation. biorxiv.org In one reported synthesis, a propargyl PEG carboxylic acid was converted to the reactive acyl chloride with oxalyl chloride, which was then directly reacted with an amine-containing intermediate to build the PROTAC structure.
The modular nature of PROTAC synthesis, facilitated by reactive linkers, allows for the creation of libraries of compounds where the linker length and composition are systematically varied to find the optimal degrader. nih.govnih.gov
Evaluation of this compound-Derived PROTACs in Pre-Cellular Systems (e.g., in vitro ubiquitination assays)
Before testing in cells, the efficacy of a newly synthesized PROTAC is evaluated through a series of biochemical and biophysical assays. These pre-cellular, or in vitro, assays are essential to confirm that the PROTAC is functioning as intended at a molecular level.
Ternary Complex Formation Assays: The foundational step for PROTAC activity is the formation of the ternary complex. promega.de Techniques like Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and proximity-based assays such as NanoBRET® or AlphaLISA® are used to measure the binding affinity and, crucially, the cooperativity of complex formation. promega.denih.govdomainex.co.uk Positive cooperativity, where the binding of one protein enhances the binding of the other, is a hallmark of a well-designed PROTAC. nih.gov
In Vitro Ubiquitination Assays: The most direct test of a PROTAC's function is its ability to induce the ubiquitination of its target protein. These assays reconstitute the key components of the ubiquitin-proteasome system in a test tube. chemrxiv.org A typical assay includes the target protein, the E1 activating enzyme, the E2 conjugating enzyme, the specific E3 ligase, ubiquitin (often biotin-tagged for detection), ATP, and the PROTAC being tested. The reaction mixture is incubated, and the ubiquitination of the POI is detected, commonly by Western blot using an anti-ubiquitin or anti-biotin antibody. rsc.org The appearance of higher molecular weight bands corresponding to the POI-ubiquitin conjugates confirms that the PROTAC is successfully mediating the key enzymatic step. rsc.orgchemrxiv.org
| Condition | PROTAC | Target Protein (POI) | E3 Ligase | Observed POI Ubiquitination | Interpretation |
|---|---|---|---|---|---|
| 1 (Full Reaction) | PEG4-PROTAC | + | + | +++ (Strong) | PROTAC successfully induces POI ubiquitination. |
| 2 (No PROTAC) | - | + | + | - (None) | Demonstrates PROTAC-dependency of the reaction. |
| 3 (No E3 Ligase) | PEG4-PROTAC | + | - | - (None) | Confirms the reaction requires the specific E3 ligase. |
| 4 (Competition) | PEG4-PROTAC + Excess E3 Ligand | + | + | + (Weak) | Shows that binding to the E3 ligase is required for activity. |
The results from these pre-cellular assays provide crucial structure-activity relationship (SAR) data, guiding the rational design and optimization of PROTACs with improved degradation efficiency before they are advanced to more complex cellular and in vivo studies. nih.govchemrxiv.org
Methyl Peg4 Acyl Chloride in Bioconjugation and Chemical Biology
Covalent Functionalization of Biomolecules
The highly reactive nature of the acyl chloride group in Methyl-PEG4-acyl chloride allows for its ready reaction with various nucleophiles present in biological macromolecules. This reactivity is the basis for its use in the covalent functionalization of peptides, proteins, nucleic acids, carbohydrates, and lipids.
Peptide and Protein Modification Strategies
The primary targets for modification by this compound in peptides and proteins are the primary amine groups of lysine (B10760008) side chains and the N-terminal amine. The reaction proceeds via a nucleophilic acyl substitution, where the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a stable amide bond and the release of hydrogen chloride. This process is a common strategy for PEGylating therapeutic proteins and peptides to improve their pharmacological properties.
The general reaction can be depicted as follows:
Protein-NH₂ + CH₃O-(CH₂CH₂O)₄-COCl → Protein-NH-CO-(OCH₂CH₂)₄-OCH₃ + HCl
This straightforward conjugation chemistry allows for the attachment of the hydrophilic PEG4 chain, which can shield the protein from proteolytic degradation, reduce immunogenicity, and increase its hydrodynamic radius, thereby prolonging its circulation half-life.
| Amino Acid | Functional Group | Resulting Linkage |
|---|---|---|
| Lysine | ε-amino group | Amide |
| N-terminus | α-amino group | Amide |
| Tyrosine | Phenolic hydroxyl group | Ester |
| Serine | Hydroxyl group | Ester |
| Threonine | Hydroxyl group | Ester |
Nucleic Acid Conjugation Approaches
The functionalization of nucleic acids with PEG chains can enhance their delivery and stability for therapeutic applications such as antisense therapy and siRNA delivery. While direct reaction with the nucleophilic sites on the nucleobases is possible, a more common and site-specific approach involves the use of amino-modified oligonucleotides. These can be synthesized with a primary amine at either the 3' or 5' terminus, or internally. This amine then serves as a reactive handle for conjugation with this compound, forming a stable amide bond.
Research has demonstrated the successful attachment of molecules to surfaces functionalized with acyl chlorides via reactions with amine-modified oligonucleotides nih.gov. This principle can be extended to the solution-phase conjugation of this compound to amino-modified DNA or RNA. The resulting PEGylated nucleic acid can exhibit improved solubility and reduced nuclease degradation.
Modification of Carbohydrates and Lipids
Carbohydrates and lipids, with their hydroxyl and amino functionalities, are also amenable to modification with this compound. The PEGylation of carbohydrates is a strategy employed to enhance the therapeutic potential of glycan-based drugs by improving their pharmacokinetic profiles rsc.org. The hydroxyl groups on monosaccharides or larger glycans can react with the acyl chloride to form ester linkages.
Similarly, lipids and lipid-based drug delivery systems, such as liposomes, can be functionalized with this compound. The primary amine head groups of phospholipids (B1166683) like phosphatidylethanolamine (B1630911) (PE) are reactive sites for acylation, leading to the formation of PEGylated lipids. These modified lipids are crucial components in the formulation of sterically stabilized liposomes ("stealth" liposomes) that exhibit prolonged circulation times and improved drug delivery capabilities.
Integration into Bioorthogonal Ligation Systems
Beyond its direct use in PEGylation, this compound serves as a versatile precursor for the synthesis of "clickable" PEG linkers. These linkers are integral to bioorthogonal ligation systems, which involve chemical reactions that can occur in complex biological environments without interfering with native biochemical processes.
Precursor to "Clickable" PEG Linkers (e.g., Azido-PEG4-acyl chloride analogs)
This compound can be readily converted into derivatives suitable for "click chemistry." A key example is its transformation into an azido-functionalized PEG linker. While a direct conversion from the acyl chloride might be challenging, a more common synthetic route involves the hydrolysis of this compound to its corresponding carboxylic acid, Methyl-PEG4-acid. This acid can then be activated and reacted with an azide-containing nucleophile, or the terminal methyl ether can be replaced with an azide (B81097) group through a series of synthetic steps. The resulting Azido-PEG4 linker is a key component for copper-catalyzed and copper-free click chemistry reactions. The existence of commercially available "Azido-PEG4-acyl chloride" further supports the utility of this structural motif as a precursor in click chemistry applications medchemexpress.comlabshake.com.
Development of Conjugates via Copper-Catalyzed and Copper-Free Click Chemistry
The azido-functionalized PEG4 linkers, derived from this compound precursors, are widely used in two major types of click chemistry:
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole linkage between an azide and a terminal alkyne, catalyzed by a copper(I) species. Biomolecules can be functionalized with either an alkyne or an azide group, and the Azido-PEG4 linker can be used to conjugate them to a partner molecule bearing the complementary functionality.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of the copper catalyst in living systems, copper-free click chemistry was developed. SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts rapidly and specifically with an azide without the need for a catalyst chempep.combiochempeg.comconju-probe.com. An Azido-PEG4 linker can be reacted with a DBCO-functionalized biomolecule, or a DBCO-PEG4 linker (synthesized from a suitable precursor) can be reacted with an azide-modified biomolecule.
These click chemistry approaches, enabled by precursors like this compound, allow for the precise and efficient construction of complex bioconjugates, such as antibody-drug conjugates (ADCs) and targeted imaging agents, under mild, biocompatible conditions medchemexpress.com.
| Reaction | Key Reactants | Catalyst | Key Advantages |
|---|---|---|---|
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide, Terminal Alkyne | Copper(I) | High reaction rate, high yield, simple reaction conditions. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide, Strained Cyclooctyne (e.g., DBCO) | None (Copper-free) | Bioorthogonal, suitable for use in living systems, no catalyst-induced cytotoxicity. chempep.combiochempeg.comconju-probe.com |
Development of Molecular Probes for Biological Systems
This compound serves as a versatile reagent in the creation of sophisticated molecular probes designed to investigate complex biological systems. Its unique structure, featuring a terminal reactive acyl chloride group and a discrete polyethylene (B3416737) glycol (PEG) linker, offers distinct advantages in the synthesis of probes for fluorescent and affinity labeling, as well as in the development of tools for activity-based protein profiling.
The synthesis of fluorescent and affinity labeling reagents is a cornerstone of chemical biology, enabling the visualization and capture of biomolecules within their native environments. The incorporation of a this compound linker into these reagents offers several benefits. The PEG component enhances the aqueous solubility of often hydrophobic fluorescent dyes and affinity tags, which can otherwise lead to aggregation and reduced efficacy in biological buffers schem.jp. This improved solubility and reduction in non-specific binding are critical for the development of high-fidelity probes schem.jpresearchgate.net.
The acyl chloride group of this compound provides a highly reactive handle for covalent modification of biomolecules. Acyl chlorides readily react with primary and secondary amines, such as the side chain of lysine residues in proteins, to form stable amide bonds rsc.org. This reactivity allows for the direct conjugation of the Methyl-PEG4 linker to a targeting moiety or a reporter molecule. For instance, a fluorescent dye containing a free amine group can be reacted with this compound to create a PEGylated fluorophore. This product can then be further functionalized or directly used to label proteins and other biomolecules. This approach of incorporating PEG linkers can improve the performance of optical imaging probes by increasing their hydrophilicity and covalent binding efficiency nih.gov.
The general synthetic strategy involves the reaction of an amine-containing fluorescent dye or affinity label with this compound in an anhydrous organic solvent, often in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct. The resulting conjugate benefits from the properties of the PEG linker, such as increased hydrophilicity and a reduced propensity for non-specific interactions, which is crucial for targeted probe design researchgate.netnih.gov.
Table 1: Examples of Functional Groups Targeted by Acyl Chlorides for Bioconjugation
| Functional Group | Biomolecule | Resulting Linkage |
| Primary Amine | Proteins (Lysine), Aminated Nucleic Acids | Amide |
| Secondary Amine | Proteins (N-terminus), Small Molecules | Amide |
| Phenolic Hydroxyl | Proteins (Tyrosine) | Ester |
| Thiol | Proteins (Cysteine) | Thioester |
Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy that utilizes covalent probes to assess the functional state of entire enzyme families directly in complex biological systems nih.govnih.gov. These activity-based probes (ABPs) typically consist of three key components: a reactive group (or "warhead") that covalently binds to the active site of a target enzyme, a reporter tag (such as a fluorophore or biotin) for detection and enrichment, and a linker that connects the warhead and the reporter tag frontiersin.org.
This compound is well-suited for use as a component in the linker of ABPs. The PEG moiety can modulate the physicochemical properties of the probe, enhancing its solubility and bioavailability while minimizing non-specific protein interactions nih.gov. The acyl chloride itself can, in some contexts, act as a reactive warhead, targeting nucleophilic residues in enzyme active sites. More commonly, it serves as a reactive handle to conjugate the PEG linker to a more specific warhead or to the reporter tag during the synthesis of the ABP.
The flexibility of the this compound structure allows for its incorporation into various ABP designs. For example, a warhead targeting a specific enzyme class can be synthesized with a terminal amine, which is then reacted with this compound. The resulting intermediate, now bearing a terminal acyl chloride, can be further reacted with an amine-functionalized reporter tag to complete the synthesis of the ABP. This modular approach allows for the systematic variation of linker length and composition to optimize probe performance. The use of PEG linkers in ABPs can be crucial for improving their pharmacological and toxicological profiling by enhancing their specificity and reducing off-target effects magtechjournal.com.
Table 2: Components of a Generic Activity-Based Probe
| Component | Function | Example Moiety |
| Reactive Group (Warhead) | Covalently modifies the active site of a target enzyme. | Fluorophosphonate, Acyl Halide, Epoxide |
| Linker | Connects the warhead and reporter tag; modulates probe properties. | Alkyl chain, Polyethylene Glycol (e.g., from this compound) |
| Reporter Tag | Enables detection and/or enrichment of labeled proteins. | Fluorophore (e.g., Rhodamine), Affinity handle (e.g., Biotin) |
Contributions to Enzyme Immobilization and Biosensing Architectures
The immobilization of enzymes onto solid supports is a critical technology for the development of robust biocatalysts and sensitive biosensors. This compound can play a significant role in the covalent attachment of enzymes to surfaces, leading to enhanced stability and reusability. The acyl chloride group can react with amine or hydroxyl groups on a suitably functionalized support material to form stable amide or ester linkages, respectively. This process creates a PEGylated surface.
The presence of the PEG linker offers several advantages in enzyme immobilization. It acts as a flexible spacer arm, reducing steric hindrance and allowing the immobilized enzyme to maintain its native conformation and catalytic activity nih.gov. The hydrophilic nature of the PEG chain creates a favorable microenvironment for the enzyme, which can improve its stability and function, particularly in non-aqueous media nih.gov.
In the context of biosensors, enzymes are immobilized on transducer surfaces to provide specific biological recognition nih.gov. The use of linkers like those derived from this compound can lead to more sensitive and stable biosensors. For instance, in the fabrication of microelectrode biosensors, covalent immobilization strategies are employed to ensure the long-term stability of the enzymatic layer springernature.com. A surface can be functionalized with amine groups and then reacted with this compound. The resulting surface, presenting terminal acyl chloride groups, can then covalently bind to lysine residues on the surface of the enzyme of interest, such as glucose oxidase or glutamate (B1630785) oxidase researchgate.netnih.gov. This method of covalent attachment enhances the operational and storage stability of the biosensor google.com.
Table 3: Research Findings on PEG Linkers in Enzyme Immobilization
| Application | Key Finding | Reference |
| Microelectrode Biosensors | Covalent immobilization using PEG-like crosslinkers (PEGDE) resulted in high sensitivity and stability for glucose and glutamate oxidase-based biosensors. | springernature.comresearchgate.net |
| General Biocatalysis | PEGylation of enzymes can improve their stability, reusability, and catalytic behavior in various media. | nih.gov |
| Surface Modification | Acyl chloride modification of support materials can be used to create a suitable microenvironment for lipase (B570770) immobilization, leading to high enzyme activity recovery. | google.com |
| Nanoparticle Immobilization | Surface engineering of nanoparticles with molecules that can form covalent bonds is a key strategy for modulating the catalytic properties of immobilized enzymes. | mdpi.com |
Role in Advanced Materials Science and Polymer Chemistry
Polymer Functionalization and Grafting-onto Strategies
Polymer functionalization involves the introduction of specific chemical groups onto a polymer backbone to impart desired properties. Methyl-PEG4-acyl chloride is particularly useful in "grafting-onto" strategies, where pre-synthesized PEG chains are attached to an existing polymer. The acyl chloride's high reactivity allows for efficient covalent bonding to polymers that possess suitable functional groups like hydroxyls or amines. This method is advantageous for controlling the density and distribution of grafted PEG chains, which in turn influences the final properties of the material.
Amphiphilic copolymers, which contain both hydrophilic (water-loving) and hydrophobic (water-repelling) segments, are of significant interest for their ability to self-assemble into nanostructures like micelles and vesicles. This compound serves as a hydrophilic building block in the synthesis of these materials.
Block Copolymers: It can be reacted with a hydrophobic polymer that has a terminal hydroxyl or amine group. This reaction attaches the hydrophilic methyl-PEG4 segment, creating an amphiphilic diblock copolymer. These copolymers are crucial in drug delivery systems and nanotechnology. rug.nlnih.gov
Graft Copolymers: In this architecture, PEG chains are attached as side chains to a main polymer backbone. nih.gov If a hydrophobic polymer backbone is modified to contain multiple reactive sites (e.g., hydroxyl or amine groups), treatment with this compound grafts numerous hydrophilic PEG chains onto it. researchgate.net This results in a comb-like or brush-like structure. acs.org The density of these PEG grafts can be controlled to fine-tune the polymer's solubility and self-assembly behavior. acs.org Such graft copolymers are used as stabilizers, emulsifiers, and in the development of drug delivery vehicles. nih.govmdpi.com
The synthesis often involves reacting the acyl chloride with a polymer in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
The surface properties of a material, such as wettability, biocompatibility, and friction, are critical for its performance in many applications. This compound is used to modify the surfaces of polymeric substrates through PEGylation. By grafting PEG chains onto a surface, its properties can be dramatically altered. nih.govmdpi.com
For instance, a hydrophobic polymer surface can be rendered more hydrophilic by introducing PEG chains. researchgate.net This is achieved by first treating the polymer surface to generate reactive functional groups (e.g., hydroxyl or amine groups) via methods like plasma treatment or chemical oxidation. nih.gov Subsequently, the activated surface is exposed to this compound. The acyl chloride groups react with the surface functional groups, covalently tethering the PEG chains to the substrate. This modification is widely used to:
Improve the biocompatibility of medical implants by reducing protein adsorption and cell adhesion.
Create anti-fouling surfaces that resist the accumulation of microorganisms.
Enhance the wettability and printability of polymer films. nih.gov
Construction of Defined Molecular Architectures
The ability to build precise, complex molecular structures is a cornerstone of modern materials science. This compound is a valuable reagent for constructing well-defined architectures such as star polymers, dendrimers, and self-assembled monolayers.
Star polymers and dendrimers are branched macromolecules with unique properties stemming from their globular shape and high density of chain ends. nih.govnih.gov
Star Polymers: These polymers consist of multiple linear polymer chains, or "arms," linked to a central core. nih.govacs.org this compound can be used in the "arm-first" synthesis approach. In this method, linear polymer arms with a reactive terminal group (like a hydroxyl) are synthesized first. These arms are then reacted with a multifunctional core. Alternatively, a multifunctional core molecule containing several hydroxyl groups can be reacted with an excess of this compound to create a star-shaped molecule where the arms are discrete PEG chains. This creates a well-defined, multi-armed PEG structure. nih.gov
Dendrimers: Dendrimers are perfectly branched, tree-like macromolecules synthesized in a stepwise, generational process. nih.gov PEG chains are often incorporated into dendritic structures to improve their solubility and biocompatibility. This compound can be used to attach PEG segments at the periphery of a dendrimer. For example, if a dendrimer is synthesized to have terminal amine groups in its outer generation, these groups can be readily reacted with this compound to create a PEGylated dendrimer shell. This modification is particularly important for biomedical applications such as gene and drug delivery.
Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate. rsc.orgtaylorfrancis.com They are a powerful tool for controlling the chemistry and physics of interfaces. While classic SAMs are often formed by thiols on gold surfaces, multi-step fabrication processes can create more complex, functionalized surfaces.
This compound can be used to modify a pre-existing SAM. For example, a surface can first be treated to form a SAM that presents reactive functional groups, such as amines or hydroxyls. This functionalized surface is then immersed in a solution containing this compound. The acyl chloride reacts with the terminal groups of the initial SAM, covalently attaching a layer of PEG chains. researchgate.net This strategy is used to create surfaces with specific properties, such as resistance to non-specific protein binding, which is essential for developing reliable biosensors and biomedical devices. abo.fi The process allows for precise control over the surface density of the grafted PEG chains.
Development of Functional Biomaterials and Nanocarriers
In the field of biomedical engineering, this compound is instrumental in developing advanced biomaterials and nanocarriers with enhanced functionality and biocompatibility. PEGylation is a widely adopted strategy to improve the in-vivo performance of materials and therapeutic agents. nih.gov
The introduction of methyl-PEG4 chains onto biomaterials or nanocarriers can:
Increase Hydrophilicity and Solubility: This is crucial for materials intended for use in aqueous biological environments.
Enhance Biocompatibility: PEGylated surfaces are known to resist protein adsorption, which can reduce immune responses and improve the longevity of medical implants. nih.gov
Prolong Circulation Time: When used to functionalize nanocarriers like nanoparticles or liposomes for drug delivery, the hydrophilic PEG layer creates a "stealth" effect, helping the carrier evade clearance by the immune system and prolonging its circulation time in the bloodstream. nih.gov
A significant application of this compound is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). dcchemicals.commedchemexpress.eu PROTACs are novel therapeutic agents designed to hijack the cell's natural protein degradation machinery to eliminate specific disease-causing proteins. A PROTAC molecule consists of three parts: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This compound is used as a building block to construct the flexible PEG-based linker, demonstrating its critical role in the development of cutting-edge therapeutics. dcchemicals.commedchemexpress.eu
Analytical and Mechanistic Investigations of Methyl Peg4 Acyl Chloride Transformations
Mechanistic Studies of Acyl Chloride Reactivity (e.g., Nucleophilic Acyl Substitution Kinetics)
The primary reaction pathway for Methyl-PEG4-acyl chloride is nucleophilic acyl substitution. The acyl chloride group is highly electrophilic, making it one of the most reactive carboxylic acid derivatives. libretexts.orgchemguide.co.ukchemistrysteps.comlibretexts.orgyoutube.com This high reactivity stems from the strong electron-withdrawing inductive effect of the chlorine atom, which polarizes the carbonyl carbon and makes it highly susceptible to nucleophilic attack. libretexts.orglibretexts.org
The generally accepted mechanism for nucleophilic acyl substitution is a two-step addition-elimination process. libretexts.orgmasterorganicchemistry.com
Nucleophilic Addition: A nucleophile (Nuc:-) attacks the electrophilic carbonyl carbon, breaking the π-bond of the carbonyl group. This results in the formation of a tetrahedral intermediate with an sp³-hybridized carbon and a negative charge on the oxygen atom. libretexts.orguomustansiriyah.edu.iq
Elimination of the Leaving Group: The tetrahedral intermediate is transient. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen π-bond, and in the process, the chloride ion is expelled as the leaving group. Chloride is an excellent leaving group because it is the conjugate base of a strong acid (HCl), making it very stable on its own. youtube.com
| Carboxylic Acid Derivative | Leaving Group | Relative Reactivity |
|---|---|---|
| Acyl Chloride | Cl⁻ | Highest |
| Acid Anhydride (B1165640) | RCOO⁻ | High |
| Thioester | RS⁻ | Intermediate |
| Ester | RO⁻ | Moderate |
| Carboxylic Acid | OH⁻ | Low |
| Amide | NH₂⁻ | Lowest |
While the addition-elimination model is widely used, kinetic and computational studies on simpler acyl chlorides, such as acetyl chloride, suggest that the mechanism can be more complex. nih.gov Some research indicates that, depending on the solvent and nucleophile, the reaction may proceed through a more concerted S(N)2-like pathway without a distinct tetrahedral intermediate, or even via an S(N)1-like ionization mechanism. nih.govresearchgate.net For a molecule like this compound, the presence of the PEG chain could influence kinetics through steric hindrance or by affecting the solvation of the reactive center.
Spectroscopic and Chromatographic Methods for Reaction Monitoring and Product Characterization
A suite of analytical techniques is essential for monitoring the transformation of this compound and characterizing its resulting products. These methods provide information on reaction completion, purity, and the structure of the newly formed molecules.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. For this compound, the disappearance of the characteristic signal for protons adjacent to the acyl chloride group (α-protons) and the appearance of new signals corresponding to the product can be used to monitor the reaction. ucalgary.ca The ¹³C NMR spectrum is also informative, with the highly deshielded carbonyl carbon of the acyl chloride (~160-180 ppm) shifting to a different characteristic resonance upon substitution. ucalgary.ca
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the starting material and the final product. Techniques like Electrospray Ionization (ESI-MS) are particularly useful for analyzing PEGylated compounds. ingenieria-analitica.com High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the product with high accuracy. Fragmentation patterns observed in MS/MS can further help in structural confirmation. ucalgary.caingenieria-analitica.com
Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying functional groups. The transformation of the acyl chloride can be monitored by observing the disappearance of the very strong C=O stretching band characteristic of acyl chlorides (around 1800 cm⁻¹) and the appearance of a new carbonyl band at a lower frequency, such as an ester (around 1735-1750 cm⁻¹) or an amide (around 1630-1690 cm⁻¹). ucalgary.canih.gov
| Technique | Key Observable Change for this compound Reaction |
|---|---|
| ¹H NMR | Disappearance of signals for protons alpha to the C=OCl group; appearance of new signals from the product. |
| ¹³C NMR | Shift in the carbonyl carbon resonance from ~160-180 ppm to a new value characteristic of the product (e.g., ester, amide). |
| IR Spectroscopy | Disappearance of the acyl chloride C=O stretch (~1800 cm⁻¹) and appearance of a new C=O stretch at a lower wavenumber. ucalgary.ca |
| Mass Spectrometry | Shift in the molecular ion peak from the mass of the reactant to the mass of the expected product. |
Chromatographic Methods:
High-Performance Liquid Chromatography (HPLC): HPLC is the cornerstone technique for monitoring reaction progress, determining purity, and quantifying PEGylated molecules. nih.gov Different HPLC modes are employed:
Reversed-Phase HPLC (RP-HPLC): Separates molecules based on hydrophobicity. It is effective for analyzing the consumption of the relatively nonpolar starting material and the formation of products with different polarities. researchgate.net
Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic volume. This is particularly useful in bioconjugation to separate the large PEGylated protein product from the smaller unreacted PEG reagent.
Two-Dimensional LC (2D-LC): For complex reaction mixtures, 2D-LC can be used to achieve higher resolution by combining two different separation modes (e.g., SEC followed by RP-HPLC). thermofisher.comchromatographyonline.comthermofisher.com
Detectors such as UV-Vis, Refractive Index (RI), and Charged Aerosol Detection (CAD) are used, with CAD being particularly useful as it does not require the analyte to have a chromophore. thermofisher.comchromatographyonline.com
Computational Chemistry Approaches to Reaction Pathways and Energetics
Computational chemistry provides invaluable insights into the mechanistic details of chemical reactions, complementing experimental findings. For the transformations of this compound, theoretical studies can be used to map potential energy surfaces, identify transition states, and calculate reaction energetics.
Density Functional Theory (DFT): DFT methods, such as B3LYP, are widely used to investigate reaction mechanisms. nih.gov These calculations can determine the geometries of reactants, intermediates, transition states, and products. By calculating the energies of these species, a detailed energy profile for the reaction pathway can be constructed.
Reaction Pathway Mapping: Computational studies can distinguish between different possible mechanisms, such as the stepwise addition-elimination pathway versus a concerted S(N)2-like mechanism. nih.gov For example, calculations can determine whether a stable tetrahedral intermediate exists or if the reaction proceeds through a single transition state. nih.gov This was demonstrated in studies of acetyl chloride, where the existence of a discrete tetrahedral intermediate was questioned under certain conditions. nih.gov
Calculation of Kinetic Parameters: Transition state theory can be used with the calculated activation energy (the energy barrier between reactants and the transition state) to estimate theoretical reaction rate constants. This allows for a direct comparison with experimentally determined kinetic data.
Solvent Effects: The inclusion of solvent models (either implicit continuum models or explicit solvent molecules) is crucial, as solvent can significantly influence reaction barriers and the stability of charged intermediates. nih.gov
The application of these computational tools to this compound would involve modeling the nucleophilic attack on the acyl chloride, considering the full PEG chain or a truncated model. Such studies can elucidate the electronic and steric effects of the PEG moiety on the reactivity of the acyl chloride group and predict the most favorable reaction pathways. nih.govrsc.org
Future Directions and Emerging Research Avenues
Exploration of Methyl-PEG4-acyl chloride in Novel Synthetic Transformations
The primary utility of this compound lies in its function as a bifunctional linker. The acyl chloride group is a highly reactive functional group that readily participates in reactions with nucleophiles such as amines and alcohols to form stable amide and ester bonds, respectively. wikipedia.org This reactivity is the cornerstone of its application in constructing larger, more complex molecules.
A significant area of application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.comdcchemicals.commedchemexpress.eu PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. medchemexpress.eu In this context, this compound serves as a hydrophilic PEG-based linker, connecting the ligand that binds to the target protein with the ligand that binds to the E3 ligase. medchemexpress.comdcchemicals.com The PEG4 chain imparts flexibility and improved solubility to the final PROTAC molecule, which are critical properties for optimizing biological activity.
Beyond its established role in PROTACs, the compound's structure is amenable to other novel synthetic transformations. The combination of a reactive handle and a defined-length hydrophilic spacer makes it a candidate for:
Bioconjugation: Attaching the PEG linker to proteins, peptides, or other biomolecules to improve their pharmacokinetic properties, such as solubility and in vivo half-life.
Surface Modification: Immobilizing molecules onto surfaces (e.g., for biosensors or microarrays) by first reacting the acyl chloride with an amine-functionalized surface.
Construction of Amphiphiles: Creating novel surfactant-like molecules where the PEG chain acts as the hydrophilic head.
The reactivity of the acyl chloride functional group is a key driver for these applications, providing a reliable method for covalent bond formation. wikipedia.org
Potential Applications in High-Throughput Screening (HTS) Library Synthesis
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, relying on the rapid screening of large chemical libraries to identify hit compounds. rsc.org The synthesis of these libraries requires robust chemical reactions and building blocks that can be used to generate a diverse range of molecules. nih.gov
This compound is a promising candidate for inclusion in HTS library synthesis for several reasons:
Versatile Reactivity: The acyl chloride can be reacted with a wide array of amine- and alcohol-containing building blocks, allowing for the rapid generation of diverse amide and ester libraries. wikipedia.org
Solubility Enhancement: A significant challenge in HTS is the poor aqueous solubility of many organic compounds, which can lead to false positives or negatives. nih.gov Incorporating the hydrophilic Methyl-PEG4 moiety can improve the solubility of library members, enhancing the quality and reliability of screening data.
Combinatorial Potential: It can be used in combinatorial chemistry workflows to create large, indexed libraries of compounds where one part of the diversity comes from the molecule attached to the PEG linker. chemrxiv.org This approach synergizes with automated, miniaturized synthesis platforms that accelerate the discovery process. rsc.org
The integration of building blocks like this compound into HTS library design could lead to the discovery of novel chemical matter with improved drug-like properties.
Table 1: Properties of this compound Relevant to HTS Library Synthesis
| Property | Relevance in HTS |
|---|---|
| Reactive Acyl Chloride Group | Enables rapid and efficient reaction with diverse building blocks to create large libraries. |
| Hydrophilic PEG4 Chain | Improves aqueous solubility of final compounds, reducing assay interference and improving data quality. |
| Defined Length and Flexibility | Provides consistent spacing and conformational properties to library members. |
| Commercial Availability | Can be sourced for use in large-scale library synthesis efforts. alfa-chemistry.com |
Integration into Advanced Drug Discovery Tool Development (excluding clinical trials)
The development of sophisticated chemical tools is crucial for dissecting complex biological processes and validating new drug targets. nih.gov this compound has already proven its value as a component in one of the most significant recent advancements in this area: PROTACs. medchemexpress.commedchemexpress.eu
As a linker in PROTACs, the this compound-derived spacer plays a critical role that goes beyond simply connecting two ligands. The length, geometry, and hydrophilicity of the linker are determining factors in the stability and orientation of the ternary complex (target protein-PROTAC-E3 ligase), which in turn dictates the efficiency of protein degradation. The PEG4 chain provides a balance of flexibility and hydrophilicity that is often beneficial for achieving potent degradation.
Future applications in drug discovery tool development could involve using this compound to construct:
Specialized Chemical Probes: Creating probes where the PEG linker is used to attach a reporter tag (like a fluorophore or biotin) to a small molecule inhibitor. This allows for visualization and pull-down experiments to study target engagement and identify binding partners.
Bifunctional Molecules Beyond PROTACs: Designing other chimeric molecules, such as those that bring an enzyme to a specific substrate or recruit a protein to a particular cellular location.
Components of Affinity-Based Assays: Using the linker to immobilize a drug target ligand onto a solid support for use in screening assays that measure binding affinity.
The ability to use this compound as a molecular scaffold facilitates the assembly of multi-component systems essential for modern chemical biology research. nih.gov
Challenges and Opportunities in the Scalable Synthesis and Application of this compound
Despite its potential, the wider adoption of this compound faces certain challenges that also present opportunities for innovation.
Challenges:
Synthesis and Purification: The synthesis of acyl chlorides typically involves reagents like thionyl chloride or oxalyl chloride, which require careful handling. wikipedia.orglibretexts.org The subsequent purification of the PEGylated product to a high degree of purity can be complex due to the hydrophilic nature of the PEG chain.
Stability: Acyl chlorides are susceptible to hydrolysis and must be stored under anhydrous conditions to maintain their reactivity. wikipedia.org This can pose logistical challenges for storage and handling, especially on a large scale.
Scalability and Cost: The multi-step synthesis of functionalized PEG reagents can be costly. Some suppliers note that the compound may only be available via custom synthesis with significant lead times, suggesting that large-scale, cost-effective production is not yet routine. medkoo.com
Opportunities:
Process Chemistry Innovation: There is an opportunity to develop more efficient, scalable, and cost-effective synthetic routes to this compound and related PEGylated reagents. This would lower the barrier to its use in large-scale applications like HTS library synthesis.
Development of Novel Linkers: The success of the PEG4 linker in PROTACs provides a strong rationale for the synthesis and evaluation of a wider range of PEG linkers with varying lengths (e.g., PEG2, PEG6, PEG8). This would allow for a more systematic optimization of linker properties for specific applications.
Expansion of Applications: As the fields of targeted protein degradation and chemical biology continue to grow, there will be an increasing demand for versatile, functionalized linkers. This compound is well-positioned to be a foundational building block for the next generation of advanced chemical tools.
Table 2: Summary of Challenges and Opportunities
| Aspect | Challenges | Opportunities |
|---|---|---|
| Synthesis | Use of hazardous reagents; purification of hydrophilic products. wikipedia.orglibretexts.org | Development of greener, more efficient, and scalable synthetic protocols. |
| Handling & Stability | Moisture sensitivity requires anhydrous conditions. wikipedia.org | Creation of more stable pro-reagents that release the acyl chloride in situ. |
| Cost & Availability | Potentially high cost and long lead times for custom synthesis. medkoo.com | Process optimization to reduce manufacturing costs and improve supply chain. |
| Application | Current use is largely focused on PROTACs. medchemexpress.com | Exploration in other areas of bioconjugation, chemical probes, and materials science. |
Q & A
Q. What are the recommended methods for synthesizing and characterizing Methyl-PEG4-acyl chloride in the laboratory?
this compound is typically synthesized via esterification of PEG4 with methyl groups, followed by conversion to the acyl chloride using agents like thionyl chloride. Key characterization steps include:
- Nuclear Magnetic Resonance (NMR) : Confirm the presence of PEG4 chain protons (δ 3.5–3.7 ppm) and methyl groups (δ 1.2 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for PROTAC applications) using reverse-phase columns with UV detection at 220 nm .
- Mass Spectrometry (MS) : Verify molecular weight (theoretical ~352.8 g/mol for this compound) . Ensure experimental protocols are documented with sufficient detail for reproducibility, including solvent choices (e.g., anhydrous dichloromethane) and reaction temperatures .
Q. How should researchers assess the purity and stability of this compound during storage?
- Purity Assessment : Use HPLC with a C18 column and acetonitrile/water gradients to detect hydrolyzed byproducts (e.g., PEG4-acid).
- Storage Conditions : Store under inert gas (argon/nitrogen) at –20°C in sealed, desiccated vials to prevent hydrolysis. Monitor stability via periodic NMR or FTIR to detect moisture-induced degradation .
Advanced Research Questions
Q. What experimental strategies optimize the use of this compound in PROTAC linker design?
The PEG4 chain balances hydrophilicity and steric bulk, influencing PROTAC cellular uptake and target engagement. To optimize:
- Linker Length Studies : Compare degradation efficiency of PROTACs with PEG2, PEG4, and PEG6 linkers using Western blotting for target protein levels (e.g., BRD4 or EGFR) .
- Solubility Testing : Evaluate linker impact on PROTAC solubility in PBS or cell culture media via dynamic light scattering (DLS).
- In Vivo Stability : Conduct pharmacokinetic studies in murine models to assess linker resistance to serum esterases .
Q. How can researchers resolve contradictions in literature regarding this compound reactivity under varying pH conditions?
Discrepancies often arise from solvent choice or trace moisture. To address:
- Controlled Reactivity Assays : Perform kinetic studies in buffered anhydrous solvents (e.g., DMF or THF) at pH 5–7, monitoring acylation rates via UV-Vis or fluorescence quenching.
- Competitive Side Reactions : Use LC-MS to identify hydrolysis byproducts or undesired adducts (e.g., with amine-containing buffers). Reference peer-reviewed protocols to standardize conditions and validate findings against known benchmarks .
Q. What analytical approaches validate the conjugation efficiency of this compound in bioconjugation workflows?
- Quantitative NMR (qNMR) : Measure integration ratios of PEG4 protons vs. conjugated molecule signals.
- MALDI-TOF MS : Confirm molecular weight shifts post-conjugation (e.g., +352.8 Da for this compound).
- Fluorescence Labeling : Use dansyl chloride or FITC tags to track conjugation yields via fluorescence polarization .
Methodological and Data Analysis Questions
Q. How should researchers design experiments to address conflicting data on this compound’s hygroscopicity?
- Gravimetric Analysis : Measure weight gain under controlled humidity (20–80% RH) using microbalances.
- Karl Fischer Titration : Quantify water content in stored samples to correlate hygroscopicity with degradation rates.
- Comparative Studies : Replicate conflicting protocols side-by-side to isolate variables (e.g., solvent purity, drying methods) .
Q. What statistical methods are appropriate for analyzing dose-response data in PROTAC studies using this compound linkers?
- Nonlinear Regression : Fit dose-response curves (e.g., log[inhibitor] vs. normalized response) to calculate EC50 values.
- ANOVA with Tukey’s Test : Compare degradation efficiencies across linker variants or cell lines.
- Error Propagation Analysis : Account for uncertainties in linker purity and PROTAC stoichiometry .
Literature and Reproducibility Guidance
Q. How can researchers ensure reproducibility when citing this compound protocols from non-peer-reviewed sources?
- Cross-Validation : Replicate key steps (e.g., acylation) using peer-reviewed methods from journals like Med. Chem. Commun. .
- Supplementary Data : Publish detailed synthetic procedures, including batch-specific HPLC/NMR spectra, in open-access repositories .
Q. What strategies mitigate bias in literature reviews on this compound applications?
- Systematic Searches : Use databases like PubMed and SciFinder with keywords “PROTAC linker” AND “PEG4” AND “acyl chloride,” filtering for studies with full experimental details .
- Critical Appraisal : Exclude studies lacking characterization data (e.g., NMR/MS) or using unvalidated commercial sources .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
